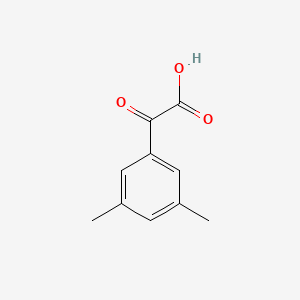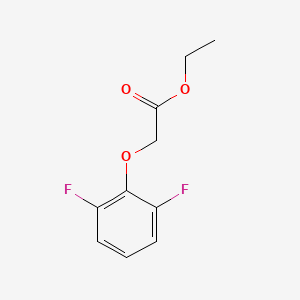
3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid is an organic compound that features a fluorinated aromatic ring and a branched aliphatic chain. This compound is of interest due to its unique chemical properties imparted by the fluorine atom, which can influence its reactivity and interactions in various chemical and biological systems.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, where an aromatic amine is converted to a fluorinated aromatic compound using fluoroboric acid and subsequent thermal decomposition . Another approach involves the direct fluorination of an aromatic compound using selective fluorinating agents.
Industrial Production Methods
Industrial production of fluorinated aromatic compounds often employs large-scale fluorination techniques, such as the use of elemental fluorine or specialized fluorinating reagents. These methods are optimized for high yield and purity, ensuring the efficient production of 3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid for various applications.
化学反应分析
Types of Reactions
3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated aromatic ring can be used to study enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique biological activity.
作用机制
The mechanism by which 3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-Fluoro-3-methylphenylacetic acid
- 3-Fluoro-2-methylphenylpropanoic acid
- 2-Fluoro-3-methylbenzoic acid
Uniqueness
3-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological interactions. The presence of both a fluorine atom and a methyl group on the aromatic ring distinguishes it from other similar compounds, potentially leading to different properties and applications .
属性
IUPAC Name |
3-(2-fluoro-3-methylphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7-4-3-5-9(10(7)12)6-8(2)11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUBQFOZZUKFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(C)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Fluorophenyl)(hydroxy)methyl]phenol](/img/structure/B7900065.png)







![[2-(Piperidin-2-yl)phenyl]methanol](/img/structure/B7900133.png)

